molecular formula C18H28ClNO5 B12802212 5H-Furo(3,2-g)(1)benzopyran, 2,3,6,7-tetrahydro-4-hydroxy-9-(3-isopropylamino-2-hydroxypropoxy)-7-methyl-, hydrochloride CAS No. 63956-97-8

5H-Furo(3,2-g)(1)benzopyran, 2,3,6,7-tetrahydro-4-hydroxy-9-(3-isopropylamino-2-hydroxypropoxy)-7-methyl-, hydrochloride

Cat. No.: B12802212
CAS No.: 63956-97-8
M. Wt: 373.9 g/mol
InChI Key: OABHDWXCYXOGSP-UHFFFAOYSA-N
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Description

This compound is a benzopyran-derived molecule with a fused furo ring system. Its structure includes key substituents:

  • 9-(3-isopropylamino-2-hydroxypropoxy) side chain: Contains a secondary amine (isopropylamino) and a hydroxyl group, contributing to receptor binding and solubility.
  • 7-methyl group: Increases lipophilicity and steric bulk.
  • Hydrochloride salt: Improves aqueous solubility and bioavailability.

The molecular formula is C₁₉H₂₄ClNO₆ (MW: 397.85 g/mol) . Key physicochemical properties include a topological polar surface area (TPSA) of 111 Ų and a calculated logP of 1.78, indicating moderate hydrophilicity . The InChIKey WYOHJAJOPFEVML-QJACLNKYCH confirms stereochemical specificity, particularly in the 2-hydroxypropoxy side chain .

Properties

CAS No.

63956-97-8

Molecular Formula

C18H28ClNO5

Molecular Weight

373.9 g/mol

IUPAC Name

[2-hydroxy-3-[(5-hydroxy-2-methyl-3,4,6,7-tetrahydro-2H-furo[3,2-g]chromen-9-yl)oxy]propyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C18H27NO5.ClH/c1-10(2)19-8-13(20)9-23-18-16-12(6-11(3)24-16)7-14-15(21)4-5-22-17(14)18;/h10-11,13,19-21H,4-9H2,1-3H3;1H

InChI Key

OABHDWXCYXOGSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=C3C(=C(CCO3)O)C2)OCC(C[NH2+]C(C)C)O.[Cl-]

Origin of Product

United States

Biological Activity

5H-Furo(3,2-g)(1)benzopyran, specifically in its hydrochloride form, is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzopyrans, characterized by the fusion of benzene and pyran rings. Its molecular formula is C15H19ClN2O3C_{15}H_{19}ClN_2O_3, which indicates the presence of various functional groups that contribute to its biological activity.

Structural Characteristics

The compound features:

  • Fused benzene and pyran rings : This structure is typical of benzopyran derivatives.
  • Hydroxyl groups : These enhance solubility and may interact with biological targets.
  • Isopropylamino side chain : This group is significant for its potential pharmacological interactions.

Biological Activity

Research indicates that 5H-Furo(3,2-g)(1)benzopyran derivatives exhibit a range of biological activities including:

  • Antibacterial Effects : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Its ability to interact with cellular signaling pathways suggests potential applications in neuroprotection.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Cell Signaling Modulation : It can influence pathways related to apoptosis and autophagy.
  • DNA Interaction : Some studies suggest that derivatives can bind to DNA, impacting genetic expression and cellular function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5H-Furo(3,2-g)(1)benzopyran, it's useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5H-Furo(3,2-g)(1)benzopyran DerivativesVariations in functional groupsAntibacterial, anti-inflammatory
Coumarin DerivativesSimilar benzopyran structureAntioxidant, anticoagulant
FlavonoidsPolyphenolic compounds with benzopyran coreAntioxidant, anti-cancer

The unique combination of functional groups in 5H-Furo(3,2-g)(1)benzopyran may confer distinct chemical and biological properties compared to these other classes of compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of 5H-Furo(3,2-g)(1)benzopyran. For instance:

  • Antibacterial Activity Study :
    • A study investigated the antibacterial properties of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives compared to control antibiotics.
  • Anti-inflammatory Mechanism Investigation :
    • Research demonstrated that specific derivatives could reduce cytokine release in vitro, suggesting their potential use in treating conditions like rheumatoid arthritis.
  • Neuroprotective Effects Assessment :
    • A study on neuroblastoma cells showed that treatment with 5H-Furo(3,2-g)(1)benzopyran derivatives led to reduced oxidative stress markers and enhanced cell viability under neurotoxic conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Bioactivity Reference
Target Compound
5H-Furo(3,2-g)(1)benzopyran… hydrochloride
4-hydroxy, 9-(3-isopropylamino-2-hydroxypropoxy), 7-methyl C₁₉H₂₄ClNO₆ 397.85 TPSA: 111 Ų; logP: 1.78; hydrochloride salt enhances solubility.
4,9-Dimethoxy Analog
5H-Furo[3,2-g][1]benzopyran-5-one, 4,9-dimethoxy
4-methoxy, 9-methoxy C₁₅H₁₂O₅ 272.25 Antibacterial activity against E. coli (MIC ≥10 µg/µl); no aminoalkyl chain.
Diethylamino Analog
5H-Furo…9-(3-(diethylamino)-2-hydroxypropyl)… HCl
4-hydroxy, 9-(3-diethylamino-2-hydroxypropyl), 7-methyl C₂₀H₂₆ClNO₆ 411.88 Higher lipophilicity (predicted logP >2); diethylamino may alter receptor affinity.
7H-Furo[3,2-g]benzopyran-7-one,4-[(2R)-2-hydroxy-3-methylbutoxy] 4-(2R-2-hydroxy-3-methylbutoxy) C₁₇H₁₈O₆ 318.32 logP: 3.16; stereospecific side chain (2R) may influence target binding.
9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one 9-hydroxy, 4-methoxy C₁₃H₁₀O₅ 246.22 Lacks aminoalkyl chain; used in toxicity studies (T3D3607).

Key Findings

Substituent Impact on Bioactivity: The 4,9-dimethoxy analog lacks ionizable groups but shows antibacterial activity, suggesting methoxy groups may enhance membrane penetration . In contrast, the target compound’s isopropylamino and hydroxypropoxy groups likely improve interactions with bacterial or eukaryotic receptors (e.g., adrenergic or kinase targets) . The diethylamino analog differs in alkyl chain branching, which may reduce selectivity compared to the isopropylamino group in the target compound .

Physicochemical Properties: The target compound’s logP (1.78) balances lipophilicity and hydrophilicity, favoring oral absorption.

Stereochemical Considerations :

  • The (2R)-2-hydroxy-3-methylbutoxy substituent in the 7H-furo analog highlights the role of stereochemistry in bioavailability and target engagement . The target compound’s chiral 2-hydroxypropoxy chain may similarly affect pharmacokinetics .

Salt Form and Solubility: Hydrochloride salts (target and diethylamino analogs) improve solubility compared to non-ionic forms (e.g., 4,9-dimethoxy analog) .

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